molecular formula C9H11N3O3 B10915485 (2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid

(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B10915485
M. Wt: 209.20 g/mol
InChI Key: IIUYHRMSVDTIKV-ARJAWSKDSA-N
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Description

(Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The alkylated pyrazole is coupled with a butenoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, such as enzyme inhibition or receptor modulation, which could lead to the development of new therapeutic agents.

Medicine

Research into its medicinal properties includes exploring its role as an anti-inflammatory, anticancer, or antimicrobial agent, given its structural features that may interact with biological targets.

Industry

In materials science, the compound may be used in the development of novel polymers or as a precursor for functional materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the butenoic acid moiety may participate in covalent bonding or electrostatic interactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID: Similar structure but with a methyl group instead of an ethyl group.

    (Z)-4-[(1-PHENYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID: Contains a phenyl group, which may alter its chemical and biological properties.

Uniqueness

The presence of the ethyl group in (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID can influence its lipophilicity, reactivity, and interaction with biological targets, potentially offering distinct advantages in specific applications compared to its analogs.

This detailed overview provides a comprehensive understanding of (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

(Z)-4-[(1-ethylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C9H11N3O3/c1-2-12-6-5-7(11-12)10-8(13)3-4-9(14)15/h3-6H,2H2,1H3,(H,14,15)(H,10,11,13)/b4-3-

InChI Key

IIUYHRMSVDTIKV-ARJAWSKDSA-N

Isomeric SMILES

CCN1C=CC(=N1)NC(=O)/C=C\C(=O)O

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C=CC(=O)O

Origin of Product

United States

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